molecular formula C14H19NO2 B15124251 Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester CAS No. 78329-35-8

Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester

Cat. No.: B15124251
CAS No.: 78329-35-8
M. Wt: 233.31 g/mol
InChI Key: UDCBOIZIOVLMBA-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C14H19NO2 It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester typically involves the reaction of (1-methyl-4-pentenyl)amine with phenylmethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamic acid, which then exerts its effects through various biochemical pathways. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, (1-methyl-4-pentenyl)-, ethyl ester

Uniqueness

Carbamic acid, (1-methyl-4-pentenyl)-, phenylmethyl ester is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

78329-35-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

benzyl N-hex-5-en-2-ylcarbamate

InChI

InChI=1S/C14H19NO2/c1-3-4-8-12(2)15-14(16)17-11-13-9-6-5-7-10-13/h3,5-7,9-10,12H,1,4,8,11H2,2H3,(H,15,16)

InChI Key

UDCBOIZIOVLMBA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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